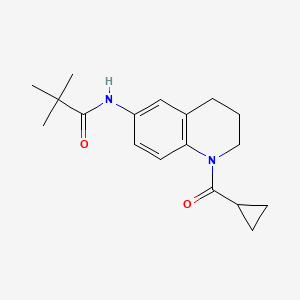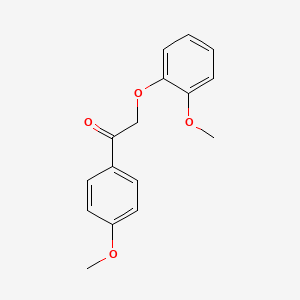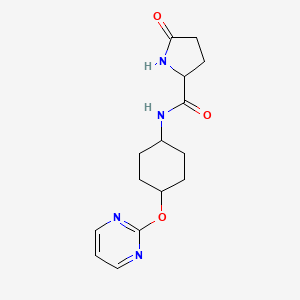![molecular formula C21H14F2N6O2S2 B2403895 5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1115967-10-6](/img/no-structure.png)
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically involve a brief overview of the compound, including its IUPAC name, other names it might be known by, and its uses or significance in the scientific or industrial context.
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Catalysis
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, as a pyrazolo[3,4-d]pyrimidine derivative, is a part of broader chemical families that have been studied extensively for their synthetic applications and catalytic properties.
Hybrid Catalysts for Synthesis : Pyranopyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine scaffolds, have been intensively investigated due to their broader synthetic applications and bioavailability. Advanced synthetic pathways employing diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have been developed for the synthesis of substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. These processes highlight the significant role of hybrid catalysts in the synthesis of complex molecules and lead to the development of lead molecules (Parmar et al., 2023).
Synthetic and Medicinal Aspects : The pyrazolo[1,5-a]pyrimidine scaffold, similar to pyrazolo[3,4-d]pyrimidines, is a privileged heterocycle in drug discovery with broad medicinal properties such as anticancer, anti-inflammatory, and anti-infectious. Structural-activity relationship studies have highlighted the potential of these scaffolds in developing drug candidates for various disease targets. Further exploitation of this scaffold could lead to the development of novel drug candidates (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis : The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, a structurally related compound, have been a focus due to the comparable nucleophilicity of substituent groups. Understanding the regio-orientation is crucial in the synthesis of pyrazolo[3,4-d]pyrimidines, which often encounter challenges due to the structural complexity and the presence of multiple reactive sites (Mohamed & Mahmoud, 2019).
Biological and Medicinal Research
The pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse biological activities, particularly in the medicinal chemistry domain.
Biological Activities of Phenothiazines and Related Structures : Phenothiazine derivatives, which share structural similarities with pyrazolo[3,4-d]pyrimidines, exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The phenothiazine core is recognized as a potent pharmacophoric moiety, suggesting the potential of pyrazolo[3,4-d]pyrimidines in similar domains (Pluta et al., 2011).
Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines : Pyrazolopyrimidines, structurally similar to the compound , are known for their significant therapeutic importance in various disease conditions such as cancer, inflammation, and cardiovascular diseases. Their bioactivity stems from their ability to interact with multiple biological targets, prompting investigations into their potential therapeutic applications (Chauhan & Kumar, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards, and determining how to handle and dispose of it safely.
Orientations Futures
This involves discussing potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.
Each of these steps would involve a thorough literature search to find all relevant papers, and the results would be presented in a clear, organized manner, with each section of the analysis clearly labeled. However, please note that this is a general approach and the specific steps might vary depending on the compound and the information available. For a specific compound like the one you mentioned, it would be best to consult a chemistry professional or researcher.
Propriétés
Numéro CAS |
1115967-10-6 |
|---|---|
Nom du produit |
5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Formule moléculaire |
C21H14F2N6O2S2 |
Poids moléculaire |
484.5 |
Nom IUPAC |
5-(3,4-difluorophenyl)-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H14F2N6O2S2/c1-32-13-5-2-11(3-6-13)18-25-17(31-28-18)10-33-21-26-19-14(9-24-27-19)20(30)29(21)12-4-7-15(22)16(23)8-12/h2-9H,10H2,1H3,(H,24,27) |
Clé InChI |
HDVUSICGDUDXSK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



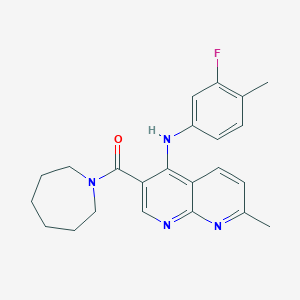

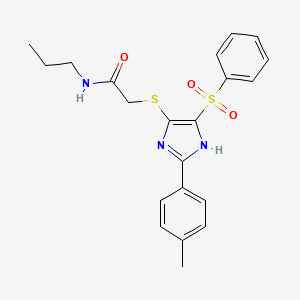
![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)
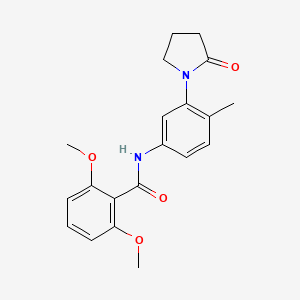
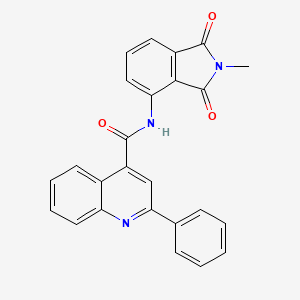
![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)
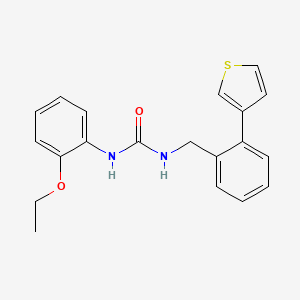
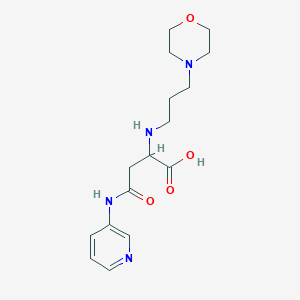
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)
